

# Avocadene 1-acetate vs avocadyne acetate activity

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## Compound Focus: Avocadene 1-acetate

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## Biological Activity and Potency Comparison

Biological Activity	Avocadene 1-Acetate	Avocadyne Acetate	Key Experimental Findings
Anthelmintic / Nematocidal	LD <sub>50</sub> ~ 10 µM (in <i>C. elegans</i> L1 larvae) [1]	LD <sub>50</sub> ~ 2.5 µM (in <i>C. elegans</i> L1 larvae) [1]	Avocadyne acetate is significantly more potent. Both compounds inhibit acetyl-CoA carboxylase (POD-2), disrupting lipid synthesis [1].
Mosquito Larvicidal	LC <sub>50</sub> ~ 2.80 ppm (vs. <i>An. stephensi</i> ) [2]	Data not specifically available for the acetate form.	The parent compound, avocadene, shows high activity. Avocadyne (the non-acetate) is also highly active (LC <sub>50</sub> ~ 2.33 ppm) [2].
Anti-Leukemia (AML)	Active as a mixture (Avocatin A) [3]	Active as a mixture (Avocatin A) [3]	The 1:1 mixture of their parent alcohols (Avocatin B) inhibits mitochondrial fatty acid oxidation, but acetylation attenuates this activity [4] [3].

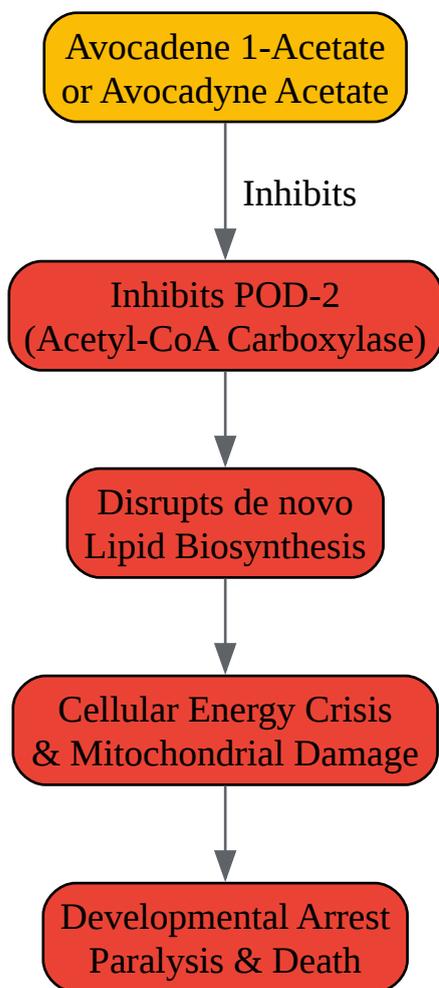
## Experimental Data and Protocols

The data in the table above is derived from standardized laboratory assays. Here are the key methodologies used in the cited research:

- **Anthelmintic Activity Assay [1]:**
  - **Organism:** *Caenorhabditis elegans* (C. elegans) and other parasitic nematodes.
  - **Protocol:** Synchronized L1 larval stage worms were exposed to a range of compound concentrations (e.g., 1  $\mu$ M to 100  $\mu$ M) in liquid culture. After 5-7 days of incubation, lethality was assessed by measuring larval development arrest and adult survival. The LD<sub>50</sub> (median lethal dose) was calculated from dose-response curves.
  - **Additional Findings:** For egg hatching assays, harvested embryos were treated, and NMR spectroscopy confirmed that these acetate compounds can penetrate the protective eggshell [1].
- **Mosquito Larvicidal Activity Assay [2]:**
  - **Organisms:** Larvae of *Anopheles stephensi*, *Aedes aegypti*, and *Culex quinquefasciatus*.
  - **Protocol:** The active compounds were isolated from unripe avocado fruit peel via bioactivity-guided fractionation using silica gel column chromatography and reverse-phase HPLC. Mosquito larvae were exposed to various concentrations of the purified compounds, and mortality was recorded after 24 hours. The LC<sub>50</sub> (median lethal concentration) was determined using standard statistical methods [2].
- **Anti-Cancer Activity Research [4] [3]:**
  - **Cell Lines:** Acute Myeloid Leukemia (AML) cell lines.
  - **Protocol:** Cell viability was measured after 72 hours of treatment. Mitochondrial respiration, as a measure of fatty acid oxidation (FAO), was quantified using a respirometer after 1 hour of treatment. Research shows that the **terminal acetyl group on these compounds attenuates the potent anti-AML activity** of the parent alcohols (avocadene and avocadyne) [4].

## Mechanism of Action and Structural Activity

The significant difference in potency, especially for anthelmintic activity, can be traced to the compounds' chemical structures and their specific interactions with biological targets.



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- **Molecular Target:** Both compounds exert their anthelmintic effect by inhibiting **POD-2**, an acetyl-CoA carboxylase (ACC). This enzyme catalyzes the rate-limiting step in the synthesis of fatty acids [1].
- **Structural Insight:** The core structure is a C17 fatty chain with hydroxyl groups at positions 2 and 4. The terminal group is key:
  - **Avocadene 1-Acetate** has a terminal **alkene** (carbon-carbon double bond).
  - **Avocadyne Acetate** has a terminal **alkyne** (carbon-carbon triple bond). Research on their parent alcohols indicates that the **terminal alkyne and an odd-numbered carbon chain are critical for maximal bioactivity**, particularly for inhibiting mitochondrial fatty acid oxidation [4]. This likely explains the higher potency observed for avocadyne acetate.

## Interpretation Guide for Professionals

- **For Anthelmintic Development:** Avocadyne acetate is a more promising lead compound due to its superior potency. Its ability to penetrate resilient biological barriers like the nematode eggshell is a

significant advantage [1].

- **For Insecticide Development:** While direct data for avocadyne acetate is limited, the high activity of both parent compounds suggests both acetates are likely active. Further testing is needed to confirm.
- **For Anti-Cancer Applications:** The acetylated forms show reduced activity compared to the parent alcohols (avocadene and avocadyne). If this is your focus, the non-acetylated compounds or their mixture (Avocatin B) are more relevant [4] [3].

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## References

1. A new class of natural anthelmintics targeting... | Nature Communications [nature.com]
2. Mosquito Larvicidal Activity of Compounds from Unripe Fruit Peel of... [link.springer.com]
3. Avocado-derived polyols for use as novel co-surfactants in low energy... [nature.com]
4. Structure-activity relationship of avocadyne - PMC [pmc.ncbi.nlm.nih.gov]

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